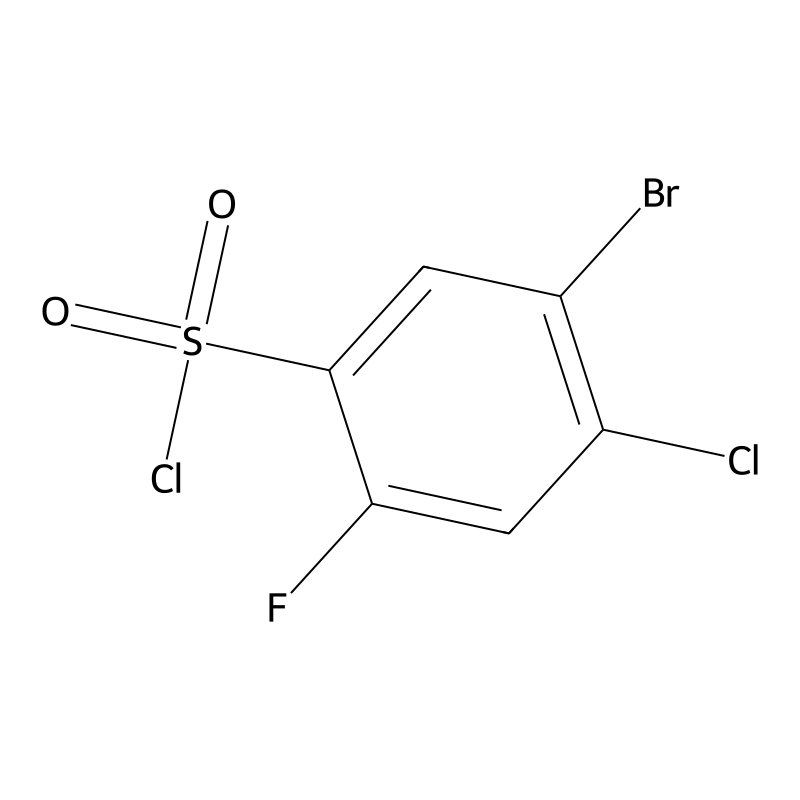5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is a synthetic, halogenated aromatic sulfonyl chloride characterized by its unique combination of bromine, chlorine, and fluorine substituents on a benzene ring. Its molecular formula is C₆H₂BrCl₂FO₂S, and it has a molecular weight of approximately 307.95 g/mol. This compound is not naturally occurring and is primarily utilized as a reagent in organic synthesis, particularly in the preparation of diverse chemical libraries and complex molecules with potential biological activity .
There is no known specific mechanism of action for 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride. Without documented biological applications, a mechanism of action in living systems is unlikely.
The compound acts as a bis-electrophilic synthon, engaging in nucleophilic substitution reactions with various bis-nucleophiles, such as amino alcohols. The reaction typically proceeds in two steps:
- Nucleophilic Substitution: The sulfonyl chloride reacts with an amino alcohol to form an intermediate.
- Cyclization: An intramolecular nucleophilic aromatic substitution (SNAr) occurs, leading to the formation of benzofused sultams.
This reactivity makes it a valuable building block in synthetic organic chemistry.
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride has been shown to exhibit biological activity, particularly in the context of drug discovery. It serves as a scaffold for synthesizing compounds that target various biological pathways. For instance, derivatives of this compound have been explored for their potential therapeutic effects against different diseases, including those involving the central nervous system.
The synthesis of 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride involves a multi-step process:
- Schiemann Reaction: Starting from bis(4-amino-2-chlorophenyl) disulfide, fluorine is introduced through diazotization followed by pyrolysis.
- Oxychlorination: The resulting compound undergoes oxychlorination with chlorine gas in hydrochloric acid to yield 2-chloro-4-fluorobenzenesulfonyl chloride.
- Nitration: Finally, nitration of the chlorinated compound leads to the formation of the target sulfonyl chloride.
This method allows for efficient production and has been adapted for microwave-assisted continuous flow synthesis to scale up production for biological screening purposes.
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is primarily used in:
- Organic Synthesis: As a building block for generating chemical libraries.
- Drug Discovery: Particularly in creating benzofused sultams that exhibit biological activity against various targets.
- Chemical Research: It facilitates the exploration of new synthetic pathways and compounds with potential pharmaceutical applications.
Studies involving 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride often focus on its interactions with nucleophiles and its role in forming complex molecular structures. Its ability to participate in multiple reaction pathways makes it an important compound for exploring new chemical entities with desired biological properties.
Several compounds share structural similarities with 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | C₆H₂BrCl₂FO₂S | Variation in substitution pattern on the benzene ring |
| 3-Bromo-4-chloro-2-fluorobenzenesulfonyl chloride | C₆H₂BrCl₂FO₂S | Different positional arrangement of halogens |
| 5-Iodo-4-chloro-2-fluorobenzenesulfonyl chloride | C₆H₂ICl₂FO₂S | Iodine instead of bromine; may exhibit different reactivity |
These compounds are structurally similar but differ in their halogen substituents and positions on the benzene ring, influencing their chemical reactivity and potential applications.








